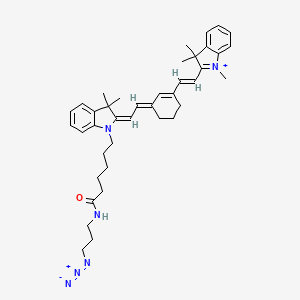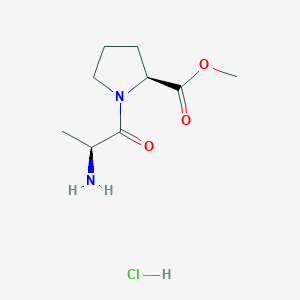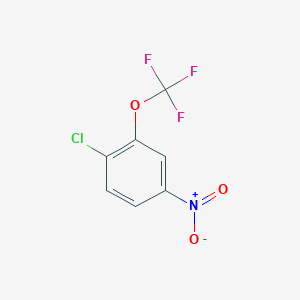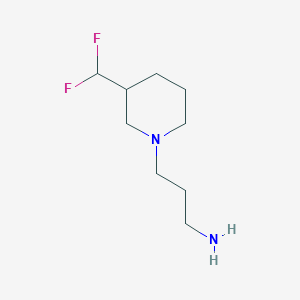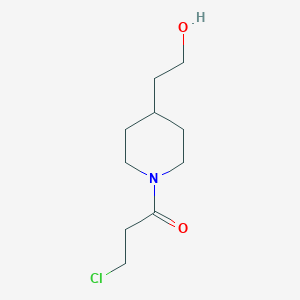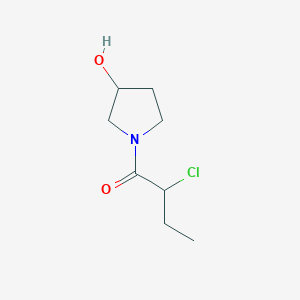
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
The compound “2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The presence of the pyrrolidine ring suggests that this compound might have biological activity, as pyrrolidine is a common motif in many biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, structurally distinct but similarly used in various products as preservatives, have been studied for their environmental impact. Despite efficient wastewater treatment processes, they persist at low concentrations in effluents and surface waters. The biodegradability of parabens and their presence in aquatic environments suggest the need for further research on similar compounds' environmental behaviors and effects (Haman et al., 2015).
Downstream Processing of Biologically Produced Chemicals
The separation of diols, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth highlights the challenges in purifying biologically produced chemicals. Research into efficient, cost-effective separation methods could be relevant for similar compounds, suggesting avenues for research into separation technologies for chemicals like 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Xiu & Zeng, 2008).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer, exhibits antimicrobial activity and has a wide scope of applications. Research into its antimicrobial mode of action could inform studies on other compounds with potential antimicrobial properties, including 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Raafat & Sahl, 2009).
Production and Breakdown Pathways of Flavor Compounds
The production and degradation pathways of branched aldehydes in food products are well-documented. Understanding these pathways could provide insights into the synthesis and application of related compounds in flavor and fragrance industries (Smit et al., 2009).
Treatment of Wastewater from the Pesticide Industry
The treatment of high-strength wastewater from pesticide production, containing various toxic pollutants, highlights the importance of developing effective wastewater treatment strategies. Research into treatment options for complex chemical mixtures could be relevant for the environmental management of waste containing 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Goodwin et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-7(9)8(12)10-4-3-6(11)5-10/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCXJCHQNXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
